molecular formula C14H18ClNO4 B5113939 2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)hexanoic acid

2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)hexanoic acid

Cat. No.: B5113939
M. Wt: 299.75 g/mol
InChI Key: NUKMWUWMUQVTFL-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a chloro group and a hexanoic acid moiety attached to an isoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)hexanoic acid typically involves multiple steps, starting with the construction of the isoindole core. One common approach is the cyclization of a suitable precursor, such as a diacid or a diester, under acidic or basic conditions. The chloro group can be introduced through halogenation reactions, and the hexanoic acid moiety can be attached via esterification or amidation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)hexanoic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.

  • Substitution: : The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction: : Alcohols or amines.

  • Substitution: : Derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-(5-Chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)hexanoic acid has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: : Use in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)hexanoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

2-(5-Chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)hexanoic acid can be compared to other isoindole derivatives, such as:

  • 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

  • 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

  • (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid

These compounds share the isoindole core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the chloro group and hexanoic acid moiety, which may confer distinct biological or chemical activities.

Properties

IUPAC Name

2-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-2-3-4-11(14(19)20)16-12(17)9-6-5-8(15)7-10(9)13(16)18/h5,9-11H,2-4,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKMWUWMUQVTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1C(=O)C2CC=C(CC2C1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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